REACTION_CXSMILES
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S(Cl)([Cl:3])=O.[O:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[CH:7]=[C:6]1[C:14]([OH:16])=O>C1C=CC=CC=1>[O:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[CH:7]=[C:6]1[C:14]([Cl:3])=[O:16]
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Name
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|
Quantity
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12.5 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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20 g
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Type
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reactant
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Smiles
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O1C(=CC2=C1C=CC=C2)C(=O)O
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Name
|
|
Quantity
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250 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
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Removal of the volatiles
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Type
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WAIT
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Details
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left the desired acid chloride (21.8 g, 98%)
|
Name
|
|
Type
|
|
Smiles
|
O1C(=CC2=C1C=CC=C2)C(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |